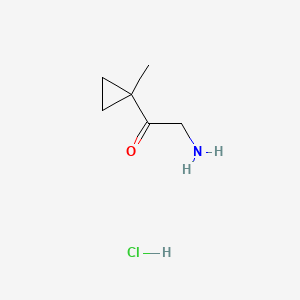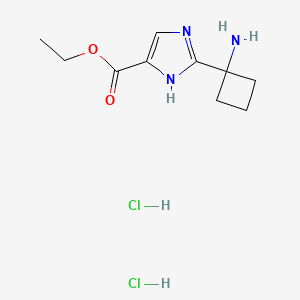
ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride (ECDI) is an organic compound composed of two imidazole molecules, an aminocyclobutane group, and two chloride ions. It is a white, crystalline solid that is soluble in water and organic solvents. ECDI is used in a variety of scientific and medical applications, including drug discovery and synthesis, cell biology, and biochemistry.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride has many applications in scientific research. It is used as a reagent in organic synthesis and as a ligand in drug discovery and synthesis. In cell biology, this compound is used as a probe to study protein-protein interactions and to identify protein-ligand complexes. In biochemistry, it is used to study enzyme kinetics and to analyze enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride is not fully understood. However, it is believed that the imidazole groups of this compound interact with the amino acid residues of proteins, forming a complex that is stabilized by hydrogen bonding and van der Waals forces. The aminocyclobutane group of this compound is thought to form hydrogen bonds with the amino acid residues of proteins, while the chloride ions interact with the carboxyl groups of proteins.
Biochemical and Physiological Effects
This compound has been shown to bind to a variety of proteins, including enzymes and receptors, and to modulate their activity. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. In vivo studies have demonstrated that this compound can modulate the activity of receptors involved in the regulation of cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive reagent that is easy to synthesize and store. It is also soluble in water and organic solvents, making it suitable for a variety of applications. However, this compound has some limitations. It is not very stable in aqueous solutions, and it can be toxic if ingested.
Direcciones Futuras
The potential applications of ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride are vast, and there are many future directions to explore. These include the development of new synthesis methods, the use of this compound as a probe to study protein-protein interactions, the use of this compound to modulate the activity of enzymes and receptors, and the use of this compound in drug discovery and synthesis. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as to develop strategies to reduce its toxicity.
Métodos De Síntesis
Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride can be synthesized through a two-step process. The first step involves the reaction of 1-aminocyclobutane-1-carboxylic acid and ethyl imidazole-4-carboxylate in the presence of an acid catalyst. This reaction yields ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate. The second step involves the addition of hydrochloric acid to the reaction mixture, which yields this compound.
Propiedades
IUPAC Name |
ethyl 2-(1-aminocyclobutyl)-1H-imidazole-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-8(14)7-6-12-9(13-7)10(11)4-3-5-10;;/h6H,2-5,11H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRUPAJQMBHXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)C2(CCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6607633.png)
![7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride](/img/structure/B6607635.png)
![2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol](/img/structure/B6607637.png)
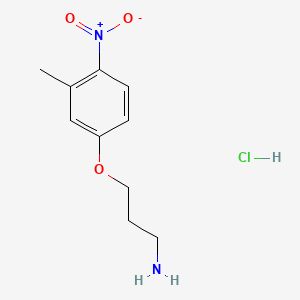
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)
![tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate, trans](/img/structure/B6607668.png)
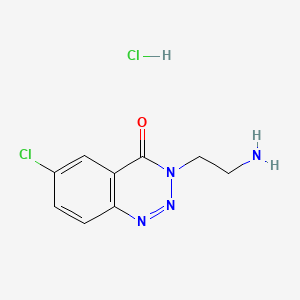
![2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B6607681.png)

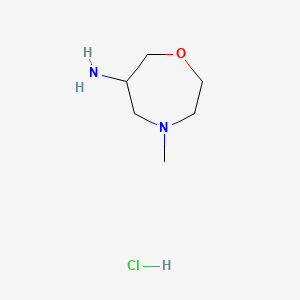
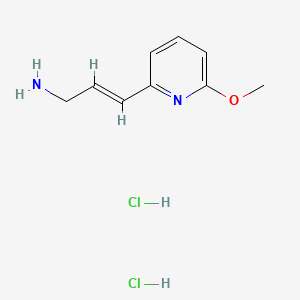
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B6607709.png)

